1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which incorporates a cyclopropyl group attached to an imidazo[4,5-c]pyridine moiety. The compound's specific structure contributes to its potential biological activities and applications in medicinal chemistry.
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as an imidazopyridine suggests potential pharmacological properties that can be explored in drug development.
The synthesis of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine can be represented as follows:
The compound's structural data can be represented using SMILES notation: CC(C)N[C@H]1=C(N=C2C=CC=CN=C12)C(=N2)C3CC3 .
The chemical reactivity of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine can be explored through various types of reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways.
Further pharmacological studies would be necessary to elucidate the precise mechanism by which this compound exerts its effects.
The physical properties of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine are not extensively documented but may include:
Key chemical properties include:
This compound has potential applications in various fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9